(1s)-1-(2-Furyl)propylamine
Description
(1S)-1-(2-Furyl)propylamine is a chiral amine derivative featuring a furan ring attached to a propylamine backbone. The furan moiety, a five-membered aromatic heterocycle with an oxygen atom, confers unique electronic and steric properties to the compound. The stereochemistry at the C1 position (S-configuration) likely influences its interactions with biological targets, as seen in enantiomer-specific activities of similar compounds .
Properties
IUPAC Name |
(1S)-1-(furan-2-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-2-6(8)7-4-3-5-9-7/h3-6H,2,8H2,1H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBLXBXPRKTLCL-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CO1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CO1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s)-1-(2-Furyl)propylamine typically involves the reaction of 2-furylcarbinol with ammonia or an amine under specific conditions. One common method includes the use of a reducing agent such as lithium aluminum hydride to facilitate the conversion of the intermediate compound to the desired amine .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes, where the furan ring is selectively reduced in the presence of a catalyst such as palladium on carbon. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1s)-1-(2-Furyl)propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Furyl ketones or furyl aldehydes.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated furyl compounds.
Scientific Research Applications
(1s)-1-(2-Furyl)propylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (1s)-1-(2-Furyl)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and engage in π-π interactions with aromatic residues in proteins, influencing their activity and function. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table highlights key structural analogues, their substituents, and physicochemical properties:
Key Research Findings
- Enzyme Interactions : Propylamine chain length affects enzyme binding. For example, in K42A-PchB variant studies, propylamine partially restored activity compared to shorter-chain amines, highlighting the importance of alkyl chain length in rescue experiments .
- Cytotoxicity in Anthraquinones: Propylamine-substituted anthraquinones demonstrated reduced cytotoxicity compared to ethylamine analogues, emphasizing the trade-off between chain length and bioactivity .
Biological Activity
(1S)-1-(2-Furyl)propylamine is an organic compound that features a propylamine chain connected to a 2-furyl group. This unique structure contributes to its potential biological activities, including neuroprotective effects, antimicrobial properties, and interactions with various biological macromolecules. This article explores the compound's biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound's structure is characterized by:
- Furan Ring : A five-membered aromatic ring containing oxygen.
- Propylamine Chain : Contributes to its amine characteristics.
These structural features enable this compound to engage in hydrogen bonding and π-π interactions with aromatic residues in proteins, influencing their activity and function.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Neuroprotective Effects : Preliminary studies suggest that furyl-containing compounds may protect neuronal cells from oxidative stress, potentially making this compound a candidate for neuroprotective therapies.
- Antimicrobial Properties : Investigations into its antimicrobial potential have shown promise, indicating that it may inhibit the growth of certain pathogens.
- Interaction with Enzymes : The compound can modulate biochemical pathways by interacting with specific enzymes or receptors, influencing cellular processes.
The mechanism of action involves the compound's ability to form hydrogen bonds and engage in π-π interactions with proteins. This can lead to modulation of enzyme activity and influence various signaling pathways within cells.
Synthesis Methods
The synthesis of this compound typically involves:
- Reduction Reactions : Commonly using lithium aluminum hydride to convert 2-furylcarbinol into the desired amine.
- Catalytic Hydrogenation : Utilizing catalysts such as palladium on carbon for high yield and purity in industrial applications.
Research Findings and Case Studies
Recent studies have highlighted the following findings regarding this compound:
- Neuroprotective Studies : Research has indicated that compounds with furyl groups can mitigate neuronal damage caused by oxidative stress, suggesting therapeutic applications in neurodegenerative diseases.
| Study | Findings |
|---|---|
| Neuroprotection | Protects neuronal cells from oxidative stress |
| Antimicrobial Activity | Inhibits growth of specific pathogens |
| Enzyme Interaction | Modulates enzymatic activity through binding |
Comparative Analysis with Similar Compounds
Several compounds share structural features with this compound. The following table summarizes their unique aspects:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-(2-Furyl)propylamine | Similar amine structure with a furyl group | Potentially different biological activity |
| 3-Furan-2-yl-1-methyl-propylamine | Methyl substitution on the propyl chain | Altered lipophilicity affecting bioactivity |
| 5-(2-Furyl)-3-amino-3-pentanol | Longer carbon chain and additional hydroxyl | May exhibit different solubility properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
